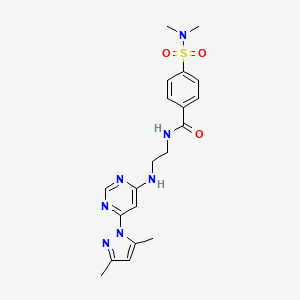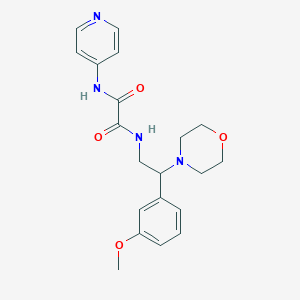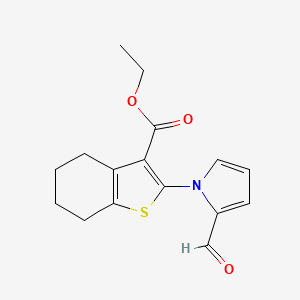
2-(3-Nitrophenoxy)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenoxy)-2-phenylacetic acid (NPPA) is an organic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in ethanol, acetone, and ethyl acetate. The compound has a melting point of 214-216°C, and a boiling point of 305-307°C. NPPA is a nitrophenol that has been used in various research projects, including the synthesis of drugs and other compounds, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Rearrangements:
- Erickson and McKennon (2000) explored the Truce–Smiles rearrangement in phenylacetic acid esters, including those with nitrophenoxy substituents, revealing insights into pyridine substituted 2-benzofuranones synthesis (Erickson & McKennon, 2000).
Agricultural Applications:
- A study on plant growth-regulating substances, including various substituted phenylacetic acids, was conducted by Chamberlain and Wain (1971). They found that molecular shape influences the growth-regulating activity more than electron distribution, highlighting the role of phenylacetic acids in plant growth (Chamberlain & Wain, 1971).
Environmental Science and Pollution Studies:
- Kitagawa, Kimura, and Kamagata (2004) identified a gene cluster in Rhodococcus opacus SAO101 crucial for the degradation of nitrophenol, a compound structurally related to nitrophenoxy phenylacetic acid. This highlights the microbial pathways for detoxifying environmental contaminants (Kitagawa, Kimura, & Kamagata, 2004).
Biochemistry and Molecular Studies:
- Joniau, Grossberg, and Pressman (1971) investigated the binding preferences of anti-NIP antibody for the phenolate form of 3-nitro-4-hydroxy-5-iodophenylacetic acid, providing insights into antibody-hapten interactions and molecular binding dynamics (Joniau, Grossberg, & Pressman, 1971).
Analytical Chemistry and Sensing Technologies:
- Shah et al. (2017) developed an electrochemical sensing platform using gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, demonstrating the application of phenylacetic acid derivatives in sensing technology (Shah et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-nitrophenoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)13(10-5-2-1-3-6-10)20-12-8-4-7-11(9-12)15(18)19/h1-9,13H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFJBFOUJBZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenoxy)-2-phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B2535268.png)
amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

![N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2535271.png)
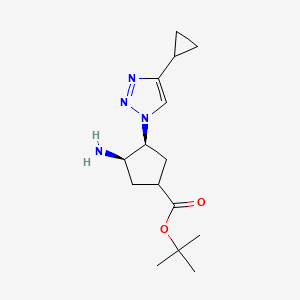
![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)
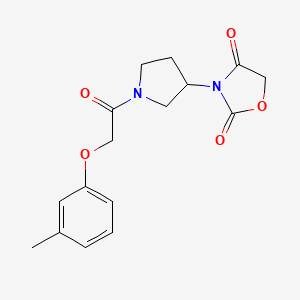
![(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2535277.png)
